N-Methyl-D-phenylglycine, also known as N-ME-D-PHG-OH, is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is characterized by the presence of a methyl group attached to the nitrogen atom of the phenylglycine structure. This compound is notable for its applications in pharmaceutical chemistry, particularly in the development of peptide-based drugs and as a building block in organic synthesis.
N-Methyl-D-phenylglycine belongs to the class of amino acids and is classified as a non-proteinogenic amino acid due to its absence from standard protein structures. It is often utilized in synthetic organic chemistry and biochemistry for its unique structural properties.
The synthesis of N-Methyl-D-phenylglycine can be achieved through several methodologies:
In laboratory settings, various protective groups may be utilized during synthesis to prevent unwanted reactions. For instance, N-tosyl or N-carbobenzyloxy protecting groups can enhance yields by preventing side reactions during alkylation processes .
The molecular structure of N-Methyl-D-phenylglycine consists of a phenyl group attached to a glycine backbone with a methyl group on the nitrogen atom. The canonical SMILES representation is CNC(C1=CC=CC=C1)C(=O)O
, indicating the arrangement of atoms within the molecule.
N-Methyl-D-phenylglycine can participate in various chemical reactions:
Common reagents utilized in these reactions include:
The mechanism of action for N-Methyl-D-phenylglycine involves its interaction with biological systems, particularly in neurotransmission and metabolic pathways. It acts as a modulator in certain receptor systems, influencing synaptic transmission and neuronal excitability.
Research indicates that N-Methyl-D-phenylglycine may play roles similar to other amino acids in neurotransmitter modulation, although specific pathways require further elucidation through biochemical studies.
Relevant data regarding these properties can be sourced from chemical databases such as PubChem .
N-Methyl-D-phenylglycine has several scientific uses:
The stereoselective construction of N-methyl-D-phenylglycine (N-Me-D-Phg-OH) leverages chiral auxiliary approaches and asymmetric hydrogenation to achieve enantiomeric excess (ee) >98%. Industrial routes often employ Schiff base intermediates derived from glyoxylate and (R)-1-phenylethylamine, followed by methylamination and hydrogenolysis. This method yields N-Me-D-Phg-OH at kilogram scale with 92% overall yield [5]. Alternative pathways use enzymatic resolution of racemic precursors using immobilized penicillin acylase, though yields rarely exceed 40% due to kinetic limitations [7] [10].
For peptide analogs, substituted benzene rings (e.g., p-nitro or o-methoxy) enhance steric bias during asymmetric synthesis. Table 1 compares key methodologies:
Table 1: Stereoselective Synthesis Routes for N-Me-D-Phg-OH
Method | Chiral Control | ee (%) | Scale Feasibility |
---|---|---|---|
Schiff base hydrogenation | (R)-1-Phenylethylamine | >99 | Multi-kilogram |
Enzymatic resolution | Penicillin acylase | 98 | Pilot scale (≤100 g) |
Asymmetric glycination | Cinchona alkaloid catalysts | 95 | Laboratory scale |
Microwave-assisted synthesis (80°C, 30 min) reduces reaction times by 70% compared to conventional heating but risks epimerization above 100°C [5].
Fmoc-D-Phg-OH exhibits extreme racemization susceptibility during solid-phase peptide synthesis (SPPS) due to the electron-withdrawing phenyl group, which acidifies the α-proton (pKa ~20). Racemization occurs primarily during piperidine deprotection (20% v/v) and carboxyl activation, with epimerization rates reaching 18–22% under standard HATU/DIPEA conditions [4] [9].
Critical mitigation strategies include:
Table 2: Racemization Rates Under Different Fmoc-SPPS Conditions
Deprotection Reagent | Coupling Reagent | Temperature | Epimerization (%) |
---|---|---|---|
20% piperidine | HATU/DIPEA | 25°C | 22.1 ± 1.3 |
10% piperidine | HATU/DIPEA | 25°C | 9.8 ± 0.7 |
2% DBU/DCM | COMU/DMP | 0°C | 1.2 ± 0.4 |
Backbone amide protection (e.g., 2,4-dimethoxybenzyl) further stabilizes the stereocenter by impeding enolate formation [9].
COMU/DMP (5 eq COMU, 10 eq 2,6-dimethylpyridine) and DEPBT/TMP (5 eq DEPBT, 10 eq 2,4,6-trimethylpyridine) achieve >97% stereoretention for N-Me-D-Phg-OH incorporation. These reagents minimize base-catalyzed enolization by using sterically hindered amines that cannot abstract the α-proton [4] [10].
N-methylation introduces additional steric constraints:
Table 3: Coupling Reagent Performance for N-Me-D-Phg-OH Incorporation
Reagent System | Base | Reaction Time (min) | Stereoretention (%) | Application Scope |
---|---|---|---|---|
HATU | DIPEA | 30 | 78–82 | Standard amino acids |
COMU | DMP | 45 | 97.3 ± 0.5 | Racemization-prone residues |
DEPBT | TMP | 60 | 97.8 ± 0.3 | Industrial-scale synthesis |
TCFH-NMI | N-methylimidazole | 20 | 99.1 ± 0.2 | Sensitive sequences |
TCFH-NMI (tetramethylchloroformamidinium hexafluorophosphate) enables rapid couplings (20 min) while maintaining near-quantitative chirality, though cost limits industrial use [6].
Scaling N-Me-D-Phg-OH synthesis faces cost inefficiencies in chromatographic purification (≥42% production costs) and cryogenic constraints of low-temperature couplings. Batch-to-batch epimerization variability (±8%) complicates GMP compliance [8] [10].
Solutions demonstrating pilot-scale success (50–100 L):
Table 4: Scalability Parameters for N-Me-D-Phg-OH Production
Parameter | Batch Process | Continuous Biocatalysis | Improvement |
---|---|---|---|
Output purity | 91.2 ± 3.1% | 98.7 ± 0.4% | +7.5% |
Epimerization rate | 8.5 ± 1.7% | 0.9 ± 0.2% | -89% |
Cost per gram | $1,840 | $620 | -66% |
Environmental factor | 87 | 12 | -86% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3